molecular formula C19H21N3O4S B7710632 N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No. B7710632
M. Wt: 387.5 g/mol
InChI Key: YWHWJJAPGZGQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as BEMOSA, is a sulfonamide compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a selective inhibitor of certain enzymes and its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves its ability to bind to specific sites on enzymes and modulate their activity. It has been shown to act as a competitive inhibitor of carbonic anhydrases and a noncompetitive inhibitor of acetylcholinesterases. Additionally, N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to modulate the activity of the nitric oxide pathway by inhibiting nitric oxide synthase.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of biological pathways. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes and modulate various biological pathways. However, one limitation is the potential for off-target effects, as N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide may bind to other sites on enzymes or interact with other biological molecules.

Future Directions

There are several future directions for the research of N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One potential area of investigation is its use as a therapeutic agent for various diseases, including Alzheimer's disease and glaucoma. Additionally, further research could be conducted to better understand its mechanism of action and potential off-target effects. Finally, the synthesis of analogs of N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide could lead to the development of more potent and selective inhibitors of enzymes and modulators of biological pathways.

Synthesis Methods

The synthesis of N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with benzyl chloroformate to form N-benzyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with methyl ethyl sulfonate to form N-benzyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is then treated with sulfuric acid to form N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide.

Scientific Research Applications

N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been investigated for its potential use as a research tool in various fields, including biochemistry, pharmacology, and molecular biology. It has been shown to selectively inhibit certain enzymes, such as carbonic anhydrases and acetylcholinesterases, and modulate various biological pathways, including the nitric oxide pathway and the renin-angiotensin system.

properties

IUPAC Name

N-benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-25-18-11-10-16(12-17(18)19-20-14(2)21-26-19)27(23,24)22(3)13-15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWJJAPGZGQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-ethoxy-N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

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